molecular formula C12H16OSi B1623037 (3-Methoxyphenylethynyl)trimethylsilane CAS No. 40230-92-0

(3-Methoxyphenylethynyl)trimethylsilane

Cat. No. B1623037
CAS RN: 40230-92-0
M. Wt: 204.34 g/mol
InChI Key: QTRRBVKHHBFICK-UHFFFAOYSA-N
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Description

(3-Methoxyphenylethynyl)trimethylsilane, also known as MPTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane compound that is used as a reagent in organic synthesis and has been found to have potential applications in the field of materials science.

Scientific Research Applications

Surface Modification and Hydrophobicity

One notable application is in the modification of silanol-containing surfaces to control their hydrophilic, hydrophobic, and super-hydrophobic properties. García et al. (2007) explored using methoxysilanes, including trimethoxyalkyl and trialkylmethoxy silanes, for grafting onto Aerosil 200 surfaces. This modification process, catalyzed by p-toluenesulfonic acid, allowed for the precise control over surface properties, resulting in materials that ranged from superhydrophobic to hydrophilic based on the choice of silane and experimental conditions (García et al., 2007).

Dielectric Materials

Trimethylsilane derivatives are also used in the deposition of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD) processes. Loboda (1999) highlighted the utility of trimethylsilane for creating low-permittivity dielectric materials, crucial for advanced electronic devices. This approach offers a pathway to improve circuit performance by replacing traditional SiH4-based oxides and nitrides with trimethylsilane-based dielectrics in multilevel metal interconnection schemes (Loboda, 1999).

Lithium-Ion Batteries

In the realm of energy storage, novel silane compounds, including those related to trimethylsilane, have been synthesized and applied as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) demonstrated that these silane molecules exhibit excellent solvation properties for lithium salts, contributing to the development of batteries with improved cyclability and calendar life (Amine et al., 2006).

Chemical Synthesis and Catalysis

Trimethylsilane derivatives play a crucial role in chemical synthesis and catalysis. For instance, the silylation of Cab-O-Sil with methoxymethylsilanes investigated by Blitz et al. (1988) provides insights into the reactivity and bonding mechanisms of silanes with silica surfaces, which has implications for the development of catalysts and surface treatments (Blitz et al., 1988).

Gas Chromatography

Silane derivatives have found applications in gas chromatography as stationary phases. He et al. (2016) synthesized methoxy-substituted polysiloxanes for use in gas chromatographic separations, demonstrating the potential for these materials to achieve high separation efficiencies and stability at elevated temperatures (He et al., 2016).

properties

IUPAC Name

2-(3-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRBVKHHBFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402939
Record name (3-Methoxyphenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenylethynyl)trimethylsilane

CAS RN

40230-92-0
Record name (3-Methoxyphenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methoxyphenylethynyl)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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